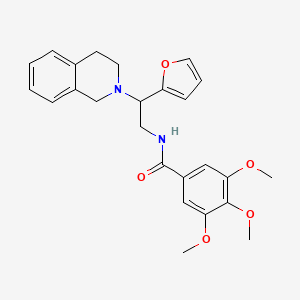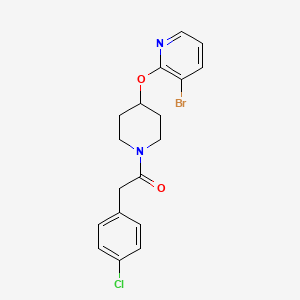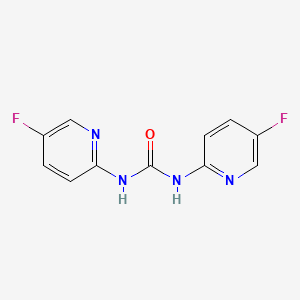
1-(2-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a derivative of urea with potential biological activity. While the exact compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed for their properties and potential applications. For instance, the synthesis and antiepileptic properties of novel urea derivatives with a 2,3-dioxoindolin-5-yl moiety have been explored, indicating the relevance of this class of compounds in medicinal chemistry . Additionally, the synthesis of related compounds with an indolinone core has been reported, showcasing the versatility of this scaffold in chemical synthesis .
Synthesis Analysis
The synthesis of related urea derivatives often involves the combination of indolinone, aromatic aldehyde, and urea or thiourea in the presence of a catalyst such as p-TsOH in ethanol, as described for the preparation of 1-((aryl)(2-oxoindolin-3-yl)methyl)urea derivatives . This methodology provides a straightforward approach to synthesizing a variety of urea derivatives, which could potentially be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of urea derivatives is often characterized using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction . For example, the crystal structure of a related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was determined, revealing its crystallization in the monoclinic space group and providing detailed information about its molecular conformation .
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can be influenced by the substituents on the urea moiety and the indolinone core. The presence of different functional groups can lead to various interactions, such as hydrogen bonding, which can affect the compound's behavior in biological systems or during crystallization . For instance, polymorphs of a related compound showed different crystal packing due to variations in hydrogen-bond patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are crucial for their potential applications. These properties can be tailored by modifying the molecular structure, as seen in the synthesis of various derivatives . The antiepileptic activity of some derivatives indicates that these compounds can cross the blood-brain barrier and exhibit biological effects, which is an important consideration for drug design .
Wissenschaftliche Forschungsanwendungen
Urea Derivatives in Biosensors
Urea derivatives, including compounds with similar structures to 1-(2-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea, are significant in the development of biosensors. These sensors are designed for detecting and quantifying urea concentration, which is crucial in various fields such as medical diagnostics, environmental monitoring, and food quality assessment. Urea biosensors utilize enzymes like urease as bioreceptor elements, with advancements in materials such as nanoparticles and conducting polymers enhancing their sensitivity and stability (Botewad et al., 2021).
Urease Inhibitors in Medicine
Compounds structurally related to this compound are explored as urease inhibitors with potential medical applications. Urease inhibitors are of interest in treating infections caused by urease-producing bacteria such as Helicobacter pylori in the stomach and Proteus species in the urinary tract. Despite the clinical use of some urease inhibitors, the search for new compounds with fewer side effects and better efficacy is ongoing, highlighting the potential of urea derivatives in this area (Kosikowska & Berlicki, 2011).
Applications in Drug Design
Urea derivatives, including structures similar to the compound , are integral in drug design due to their unique hydrogen bonding capabilities. These compounds are incorporated into small molecules to modulate biological targets such as kinases, proteases, and epigenetic enzymes. The urea moiety's inclusion in medicinal chemistry is crucial for enhancing selectivity, stability, and pharmacokinetic profiles of lead molecules, suggesting potential applications of this compound in drug development (Jagtap et al., 2017).
Urea as a Hydrogen Carrier
Research on urea derivatives explores their use as hydrogen carriers for fuel cells. Urea, due to its stability, non-toxic nature, and ease of transport and storage, is considered for applications in sustainable energy supply. This suggests that compounds like this compound could potentially be explored for energy-related applications, leveraging the natural abundance and properties of urea (Rollinson et al., 2011).
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-20-14-8-7-12(9-11(14)10-16(20)21)18-17(22)19-13-5-3-4-6-15(13)23-2/h3-9H,10H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYSDMDNUUSWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012901.png)

![4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B3012905.png)
![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012906.png)
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B3012907.png)
![4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane](/img/structure/B3012908.png)

![2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B3012914.png)
![(8-Acetyloxy-5,9-dihydroxy-5,8a-dimethyl-3-methylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-4-yl) 2-methylprop-2-enoate](/img/structure/B3012917.png)
![N-(2-(trifluoromethyl)phenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B3012918.png)
![N-[(2S)-3-Methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]prop-2-enamide](/img/structure/B3012919.png)


